

Application Notes and Protocols for 9,9'-Bifluorene in Organic Electronics

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Compound of Interest

Compound Name: 9,9'-Bifluorene

Cat. No.: B073470

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **9,9'-bifluorene** and its derivatives, particularly spirobifluorene, in the field of organic electronics. The unique structural and electronic properties of these molecules make them excellent candidates for various applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Introduction to 9,9'-Bifluorene Derivatives

9,9'-Bifluorene and its spiro-annulated derivatives, such as 9,9'-spirobifluorene (SBF), are a class of organic materials characterized by a rigid, three-dimensional structure. This spirocyclic core imparts several desirable properties, including high thermal and morphological stability, high glass transition temperatures, and good solubility in common organic solvents.^[1] These characteristics are crucial for the fabrication of robust and long-lasting organic electronic devices.

The orthogonal arrangement of the two fluorene units in SBF effectively disrupts π -conjugation across the spiro-center, leading to a high triplet energy. This property makes SBF derivatives particularly suitable as host materials in phosphorescent OLEDs (PhOLEDs), preventing the back-transfer of energy from the phosphorescent dopant to the host. Furthermore, the fluorene units can be readily functionalized at various positions (e.g., C2, C7, C3, C6), allowing for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport in devices.[2][3]

Synthesis Protocols for Poly(9,9'-spirobifluorene)-Based Polymers

Polyfluorene-based polymers are commonly synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. These methods allow for the creation of well-defined polymer chains with high molecular weights.

Suzuki Coupling Polymerization Protocol

The Suzuki coupling reaction is a versatile method for carbon-carbon bond formation and is widely used for the synthesis of conjugated polymers.[4]

Protocol for the Synthesis of Poly(2,7-(9,9'-spirobifluorene))

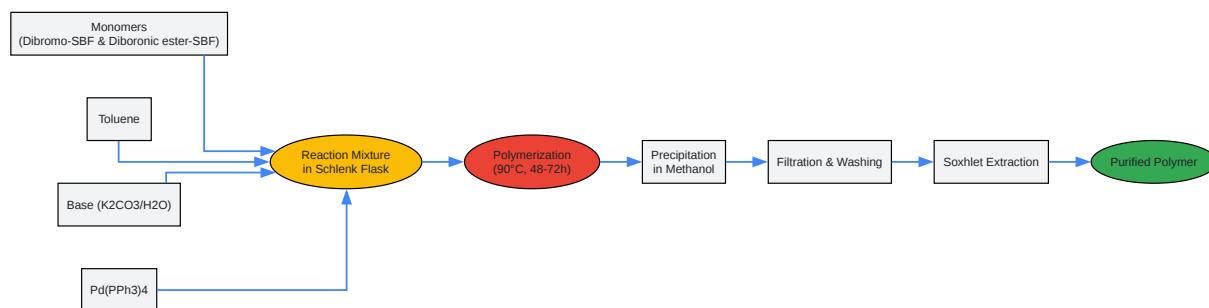
Materials:

- 2,7-Dibromo-9,9'-spirobifluorene (monomer)
- 9,9'-Spirobifluorene-2,7-diboronic acid bis(pinacol) ester (monomer)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (catalyst)
- Potassium carbonate (K_2CO_3) or Cesium fluoride (CsF) (base)
- Toluene (solvent)
- Aliquat 336 (phase transfer catalyst, if using K_2CO_3)
- Degassed deionized water

Procedure:

- In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dibromo-9,9'-spirobifluorene (1.0 eq) and 9,9'-spirobifluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) in toluene.

- Add an aqueous solution of K_2CO_3 (2 M, 4.0 eq) containing a catalytic amount of Aliquat 336.
- Purge the mixture with the inert gas for 30 minutes to remove any dissolved oxygen.
- Add the palladium catalyst, $Pd(PPh_3)_4$ (0.02 eq), to the reaction mixture.
- Heat the mixture to 90 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
- After the reaction is complete, cool the mixture to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
- Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and oligomers.
- Further purify the polymer by Soxhlet extraction with acetone and chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.
- Dry the final polymer under vacuum at 60 °C overnight.



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Suzuki Coupling Polymerization Workflow

Yamamoto Coupling Polymerization Protocol

Yamamoto polymerization is another effective method for synthesizing conjugated polymers, particularly for the homopolymerization of dihalo-aromatic compounds.[\[5\]](#)

Protocol for the Synthesis of Poly(2,7-(9,9'-spirobifluorene))

Materials:

- 2,7-Dibromo-9,9'-spirobifluorene (monomer)
- Bis(1,5-cyclooctadiene)nickel(0) $[\text{Ni}(\text{COD})_2]$ (catalyst)
- 2,2'-Bipyridine (ligand)
- N,N-Dimethylformamide (DMF) (co-solvent)
- Toluene (solvent)

Procedure:

- In a glovebox, add $\text{Ni}(\text{COD})_2$ (1.2 eq), 2,2'-bipyridine (1.2 eq), and cyclooctadiene (1.2 eq) to a Schlenk flask containing anhydrous DMF and toluene.
- Heat the mixture to 80 °C and stir until a deep-red solution is formed, indicating the formation of the active nickel complex.
- Add a solution of 2,7-dibromo-9,9'-spirobifluorene (1.0 eq) in anhydrous toluene to the catalyst mixture.
- Continue stirring at 80 °C for 24-48 hours. The solution will become viscous as the polymer forms.
- Cool the reaction to room temperature and quench by slowly adding a mixture of methanol and concentrated hydrochloric acid.
- Precipitate the polymer by pouring the mixture into a large volume of methanol.

- Filter the polymer and wash thoroughly with methanol and acetone.
- Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
- Dry the polymer under vacuum at 60 °C.

Device Fabrication Protocols

Organic Light-Emitting Diode (OLED) Fabrication

9,9'-Spirobifluorene derivatives are commonly used as host materials in the emissive layer (EML) or as hole-transporting materials (HTMs) in OLEDs.[2][6]

Protocol for a Multilayer Phosphorescent OLED:

Device Structure: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

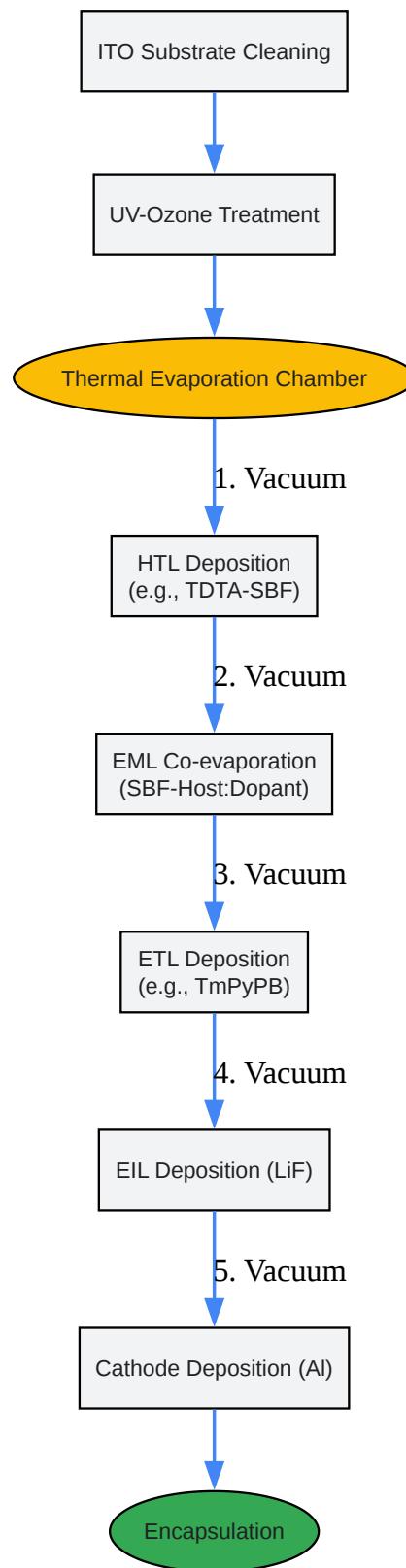
Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- Hole Transport Layer (HTL) material: e.g., 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene (3,3',6,6'-TDTA-SBF)[2]
- Host material: e.g., 1,4-diaryl spirobifluorene derivative[7]
- Phosphorescent dopant: e.g., fac-tris(2-phenylpyridine)iridium(III) [$\text{Ir}(\text{ppy})_3$] for green emission
- Electron Transport Layer (ETL) material: e.g., 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene (TmPyPB)[8]
- Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
- Cathode material: Aluminum (Al)

Procedure:

- Substrate Cleaning:

- Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with UV-ozone for 10-15 minutes immediately before use to improve the work function of the ITO and enhance hole injection.
- Layer Deposition (by Thermal Evaporation):
 - Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10^{-6} Torr).
 - Deposit the organic layers and the cathode sequentially without breaking the vacuum.
 - HTL: Deposit a 30-40 nm thick layer of the HTL material (e.g., 3,3',6,6'-TDTA-SBF) at a rate of 1-2 Å/s.
 - EML: Co-evaporate the host material and the phosphorescent dopant from separate sources. A typical doping concentration is 5-15 wt%. Deposit a 20-30 nm thick emissive layer at a total deposition rate of 1-2 Å/s.
 - ETL: Deposit a 30-40 nm thick layer of the ETL material (e.g., TmPyPB) at a rate of 1-2 Å/s.
 - EIL: Deposit a thin (0.5-1.0 nm) layer of LiF at a rate of 0.1-0.2 Å/s.
 - Cathode: Deposit a 100-150 nm thick layer of Al at a rate of 5-10 Å/s.
- Encapsulation:
 - Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

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OLED Fabrication Workflow

Organic Solar Cell (OSC) Fabrication

Bifluorenylidene derivatives can act as non-fullerene acceptors in the active layer of OSCs.

Protocol for a Bulk Heterojunction OSC:

Device Structure: ITO / HTL / Active Layer (Donor:Acceptor) / ETL / Cathode

Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- Hole Transport Layer (HTL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
- Donor material: e.g., a conjugated polymer like PTB7-Th
- Acceptor material: A 9,9'-bifluorenylidene-based non-fullerene acceptor
- Electron Transport Layer (ETL) material: e.g., Phenyl-C₆₁-butyric acid methyl ester (PCBM) or a fulleropyrrolidine derivative.
- Cathode material: Calcium (Ca) / Aluminum (Al)

Procedure:

- Substrate Cleaning: Follow the same procedure as for OLED fabrication.
- Layer Deposition (by Spin-Coating and Thermal Evaporation):
 - HTL: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds. Anneal the substrate at 120-150 °C for 10-15 minutes in air.
 - Active Layer:
 - Prepare a solution of the donor polymer and the bifluorenylidene acceptor in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene) with a specific donor:acceptor weight ratio (e.g., 1:1.2).

- Transfer the substrates into a nitrogen-filled glovebox.
- Spin-coat the active layer solution at 1000-2000 rpm for 60 seconds.
- Anneal the film at a specified temperature (e.g., 80-120 °C) for 10 minutes to optimize the morphology.
- ETL and Cathode (by Thermal Evaporation):
 - Transfer the substrates to a high-vacuum thermal evaporation chamber.
 - Deposit a thin layer of ETL material (e.g., 20-30 nm of PCBM if not in the active layer, or other suitable material).
 - Deposit the cathode, typically a bilayer of Ca (20-30 nm) followed by Al (80-100 nm), at a rate of 1-5 Å/s for Ca and 5-10 Å/s for Al.
- Encapsulation: Encapsulate the devices as described for OLEDs.

Data Presentation

Performance of OLEDs with 9,9'-Spirobifluorene Derivatives

Host/HTL Material	Dopant	Max. EQE (%)	Turn-on Voltage (V)	Color	Ref.
3,3',6,6'- TDTA-SBF (HTL)	Ir(ppy) ₃ (Green)	26.4	-	Green	[2][6]
3,3',6,6'- TDTA-SBF (HTL)	Ir(piq) ₂ (acac) (Red)	26.1	-	Red	[2][6]
3,3',6,6'- TDTA-SBF (HTL)	Flrpic (Blue)	25.4	-	Blue	[2][6]
1-pbp-4-p- SBF (Host)	Ir(MDQ) ₂ (aca c) (Red)	26.0	-	Red	[7]
1-pbp-4-p- SBF (Host)	Ir(ppy) ₃ (Green)	26.1	-	Green	[7]
Spirobifluoren e- dicarbazole- phosphine Oxide (Host)	Ir(ppy) ₃ (Green)	13.2	2.4	Green	[9]

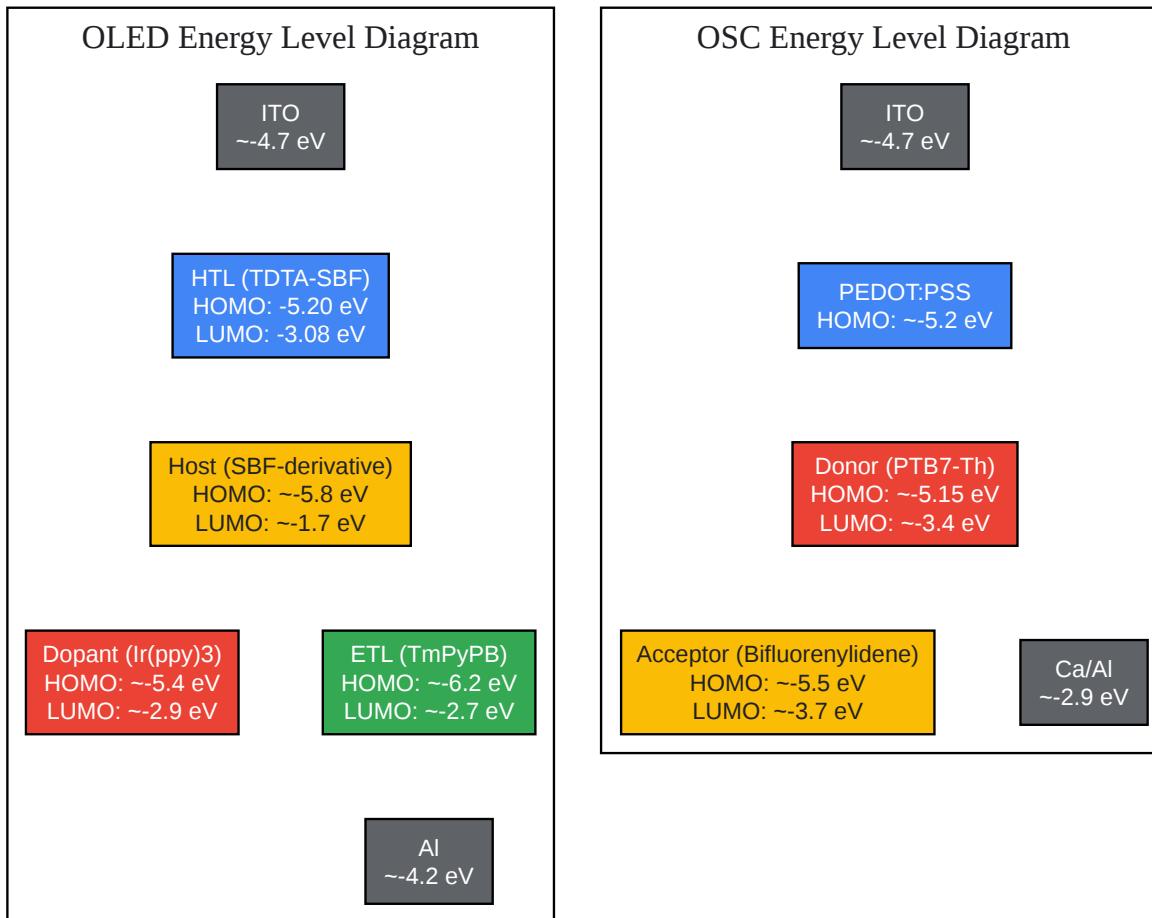
Performance of Organic Solar Cells with 9,9'-Bifluorene Derivatives

Donor Material	Acceptor Material	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Ref.
PTB7-Th	Fluorene- core-based SMNFEA	10.7	-	-	-	[1]
PM6	L8-BO (bifluorene- based)	18.3	-	-	-	[10]
PM6	BTP- eC9:0- BTP-eC9 (bifluorene- based ternary)	19.9	-	-	-	[11]

Electronic Properties of Selected 9,9'-Spirobifluorene Derivatives

Material	HOMO (eV)	LUMO (eV)	Triplet Energy (ET) (eV)	Ref.
9,9'-Spirobifluorene (SBF)	-	-	2.88	[2]
3,3',6,6'-TDTA-SBF	-5.20	-3.08	2.66	[2][6]
3,3'-DDTA-SBF	-5.19	-3.16	2.75	[2]
3,6-DDTA-SBF	-5.20	-3.07	2.68	[2]
1,4-dp-SBF	-5.77	-1.74	2.75	[12]
1-pbp-4-p-SBF	-5.79	-1.75	2.75	[12]
1-mtp-4-p-SBF	-5.77	-1.77	2.75	[12]
1-Napht-SBF	-5.90	-1.97	-	[3]
1-Anth-SBF	-5.43	-2.36	-	[3]

Energy Level Diagrams



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Energy Level Diagrams for OLED and OSC

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